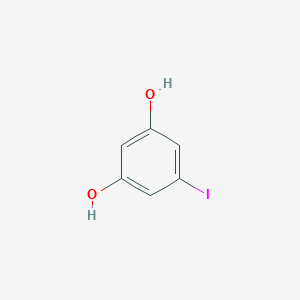

5-Iodobenzene-1,3-diol

Descripción general

Descripción

Synthesis Analysis

The synthesis of iodobenzenes, including 5-Iodobenzene-1,3-diol, often involves halogenation reactions where iodine is introduced to the benzene ring. Techniques such as the use of iodine monochloride in alcoholic solvents have been developed for efficient diiodination of corresponding dialkoxybenzenes, leading to high yields of diiodobenzene derivatives, which are valuable intermediates in further chemical syntheses (Wariishi, K., Morishima, S., & Inagaki, Y., 2003).

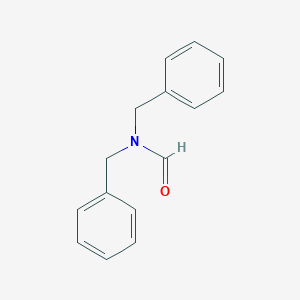

Molecular Structure Analysis

The molecular structure of 5-Iodobenzene-1,3-diol is characterized by the presence of an iodine atom and two hydroxyl groups attached to a benzene ring. These substitutions influence the electron distribution within the molecule and can affect the molecule's reactivity. X-ray diffraction techniques have been utilized to determine the precise geometric configuration of related iodobenzene derivatives, providing insight into their potential chemical behavior and interactions (Zhang, X., et al., 2015).

Chemical Reactions and Properties

Iodobenzenes participate in a variety of chemical reactions, including oxidative cyclizations and coupling reactions, which can be catalyzed by iodobenzene itself or involve its transformation into more complex molecules. For instance, iodobenzene has been shown to catalyze the 5-exo-dig cyclization of δ-alkynyl β-ketoesters under oxidative conditions, highlighting its utility in synthesizing cyclopentane derivatives with high diastereoselectivity (Rodríguez, A., & Moran, W., 2011).

Physical Properties Analysis

The physical properties of 5-Iodobenzene-1,3-diol, such as melting point, density, and solubility, are significantly influenced by its molecular structure. The presence of the iodine atom contributes to a higher molecular weight and potentially affects its solubility in various solvents. Studies on related iodobenzenes provide insights into how these substituents affect physical properties and stability (Cvitaš, T., Güsten, H., & Klasinc, L., 1977).

Chemical Properties Analysis

The chemical properties of 5-Iodobenzene-1,3-diol, such as reactivity towards nucleophilic substitution or participation in electrophilic aromatic substitution reactions, are pivotal for its application in organic synthesis. The iodine substituent makes the benzene ring more susceptible to further functionalization, allowing for the synthesis of a wide range of derivatives with varied chemical functionalities. This reactivity is utilized in synthesizing advanced materials and conducting further chemical transformations (Boyd, D., et al., 2005).

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis : 5-Iodobenzene acts as a catalyst in the cyclization of δ-alkynyl β-ketoesters, leading to hypervalent iodine species formation and excellent diastereoselectivity in cyclopentane formation (Rodríguez & Moran, 2011).

Reactions with Steroids : When reacting with 3-substituted cholest-5-enes, iodobenzene dichloride produces isomeric 5,6-dichlorides, involving side reactions with iodine liberation (Zarecki, Wicha, & Kocór, 1976).

Photolysis Studies : Photolysis of 5,6-di-iodo-1,3-dimethyluracil in benzene and furan produces products derived from a radical intermediate, with 5-Iodo-1,3-dimethyluracil radical as a significant species (Youssefyeh & Lichtenberg, 1974).

Bacterial Metabolism and Pharmaceutical Applications : Bacterial metabolism of iodobenzene can produce pyranose carbasugars, offering potential applications in pharmaceuticals (Boyd et al., 2005).

Electrochemical Reduction Studies : Electrochemical reduction of carbon-halogen bonds in 5-bromo-1,3-dichloro-2-iodobenzene follows a specific activation-driving force relationship, with standard potentials evaluated using Marcus theory of outer sphere electron transfer (Prasad & Sangaranarayanan, 2004).

Adsorption Chemistry : 1,3-di-iodobenzene shows strong preferential absorption on molecular films of p-benzoquinonemonoimine-type molecules at 150 K, compared to other di-iodobenzene isomers (Zhang et al., 2011).

Safety And Hazards

The safety data sheet for iodobenzene, a related compound, suggests that it is a combustible liquid that is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling it .

Relevant Papers

A paper titled “Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes” discusses the synthesis of small organic molecules derived from a well-known glass former, 1,3-bis (1-naphthyl)-5- (2-naphthyl)benzene (α,α,β-TNB) . The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This might be relevant as it discusses a similar compound and its synthesis.

Propiedades

IUPAC Name |

5-iodobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDUQDUNYLFCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346966 | |

| Record name | 5-iodobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodobenzene-1,3-diol | |

CAS RN |

64339-43-1 | |

| Record name | 5-iodobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)